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molecular formula C7H7BrO2 B107203 3-Bromo-4-methoxyphenol CAS No. 17332-12-6

3-Bromo-4-methoxyphenol

Cat. No. B107203
M. Wt: 203.03 g/mol
InChI Key: NOJOUQQJSGRBMN-UHFFFAOYSA-N
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Patent
US09006269B2

Procedure details

A solution of potassium hydroxide (290 mg, 5.19 mmol) in water (2.5 mL) was added to a solution of acetic acid 3-bromo-4-methoxy-phenyl ester (1.2 g, 4.9 mmol) in methanol (18.5 mL). Mixture was stirred at ambient temperature for 30 min, then solvents were removed in vacuo and water (40 mL) added. The mixture was made acidic by drop-wise addition of 1.2 M aq HCl solution (4.3 mL) and the mixture extracted with dichloromethane (2×40 mL). Combined organics were dried over sodium sulphate, filtered and filtrate solvents evaporated in vacuo to give the title compound (976 mg, 98%) as a pale yellow solid.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:5]=[C:6]([O:12]C(=O)C)[CH:7]=[CH:8][C:9]=1[O:10][CH3:11]>O.CO>[Br:3][C:4]1[CH:5]=[C:6]([OH:12])[CH:7]=[CH:8][C:9]=1[O:10][CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
290 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1OC)OC(C)=O
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Name
Quantity
18.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Mixture was stirred at ambient temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were removed in vacuo and water (40 mL)
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
The mixture was made acidic by drop-wise addition of 1.2 M aq HCl solution (4.3 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organics were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
filtrate solvents evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 976 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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